molecular formula C8H11N3 B1197160 1-Methyl-3-p-tolyltriazene CAS No. 21124-13-0

1-Methyl-3-p-tolyltriazene

Cat. No.: B1197160
CAS No.: 21124-13-0
M. Wt: 149.19 g/mol
InChI Key: DNGJVDGPCGXBFF-UHFFFAOYSA-N
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Description

1-Methyl-3-p-tolyltriazene is an organic compound with the molecular formula C8H11N3. It is a member of the triazene family, characterized by the presence of a triazene group (-N=N-NH-). This compound is known for its applications in organic synthesis, particularly in the methylation of various substrates.

Mechanism of Action

Target of Action

1-Methyl-3-p-tolyltriazene is primarily used as a methylation agent . Its primary targets are carboxy groups of various sialylated oligosaccharides . These targets play a crucial role in biological processes, including cell-cell interaction, immune response, and pathogen recognition.

Mode of Action

The compound interacts with its targets through a process known as methylation . Methylation involves the addition of a methyl group to the carboxy groups of sialylated oligosaccharides . This results in the formation of methyl esters, altering the properties of the original compounds .

Biochemical Pathways

The methylation process affects various biochemical pathways. By modifying the properties of sialylated oligosaccharides, this compound can influence the behavior of these molecules in biological systems . The downstream effects of these changes can vary widely, depending on the specific roles of the modified oligosaccharides.

Pharmacokinetics

Its solubility in ether suggests that it may be well-absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a methylation agent . By methylating sialylated oligosaccharides, it can alter their interactions with other molecules and potentially influence cellular processes in which these oligosaccharides are involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by exposure to air . Therefore, it is recommended to store the compound under inert gas . Additionally, the compound’s efficacy as a methylation agent may be influenced by the pH and temperature of its environment.

Biochemical Analysis

Biochemical Properties

1-Methyl-3-p-tolyltriazene plays a significant role in biochemical reactions, primarily as a methylating agent. It is known to interact with various biomolecules, including enzymes and proteins. One of the key interactions involves the methylation of carboxy groups in oligosaccharides, which is facilitated by the compound’s ability to transfer a methyl group to the target molecule . This interaction is crucial for the derivatization of oligosaccharides, enabling their analysis through techniques such as gas chromatography.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s methylating activity can lead to modifications in DNA and RNA, thereby affecting gene expression . Additionally, its interaction with cellular proteins can alter their function, impacting various metabolic pathways and cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the transfer of a methyl group to target biomolecules. This methylation process involves the formation of a covalent bond between the methyl group of the compound and the target molecule, such as a carboxy group in oligosaccharides . The compound’s structure, with a double bond between nitrogen atoms and a methyl group attached to the triazene unit, facilitates this interaction. The resulting methylated product can then undergo further biochemical reactions or be analyzed using various analytical techniques.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively methylate target biomolecules without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and adverse impacts on organ function. These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its role as a methylating agent. It interacts with enzymes and cofactors that facilitate the transfer of methyl groups to target molecules . This interaction can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its activity and function, making it important to understand these dynamics in the context of its biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in biochemical reactions and cellular processes.

Preparation Methods

1-Methyl-3-p-tolyltriazene can be synthesized through several methods. One common synthetic route involves the reaction of p-toluidine with nitrous acid to form p-toluenediazonium chloride, which is then reacted with methylamine to yield this compound . The detailed procedure is as follows:

  • Formation of p-toluenediazonium chloride

    • p-Toluidine is dissolved in hydrochloric acid and cooled to 0°C.
    • Sodium nitrite is added slowly to the solution, forming p-toluenediazonium chloride.
  • Reaction with methylamine

    • The p-toluenediazonium chloride solution is added dropwise to a cold solution of methylamine.
    • The reaction mixture is stirred and maintained at low temperature to ensure complete reaction.
    • The product is extracted using ether and purified by recrystallization.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Methyl-3-p-tolyltriazene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: Reduction of this compound can yield amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the triazene group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Major products formed from these reactions include azo compounds, amines, and substituted triazenes .

Scientific Research Applications

1-Methyl-3-p-tolyltriazene has several scientific research applications:

Comparison with Similar Compounds

1-Methyl-3-p-tolyltriazene can be compared with other triazene compounds such as:

  • 1-Methyl-3-phenyltriazene
  • 1-Methyl-3-m-tolyltriazene
  • 1-Methyl-3-o-tolyltriazene

These compounds share similar structural features but differ in their substituents on the aromatic ring. The presence of different substituents can influence their reactivity and applications. This compound is unique due to its specific methyl and p-tolyl groups, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

4-methyl-N-(methyldiazenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11N3/c1-7-3-5-8(6-4-7)10-11-9-2/h3-6H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGJVDGPCGXBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066680
Record name 1-Triazene, 1-methyl-3-(4-methylphenyl)-
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21124-13-0
Record name 1-Methyl-3-p-tolyltriazene
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Record name Methyl-4-tolyltriazene
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Record name 1-Methyl-3-p-tolyltriazene
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Record name 1-Triazene, 1-methyl-3-(4-methylphenyl)-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of 1-Methyl-3-p-tolyltriazene highlighted in the provided research?

A1: The research primarily focuses on the use of this compound as a reagent for esterification reactions. Specifically, [] demonstrated its effectiveness in converting carboxylic acids to their corresponding methyl esters.

Q2: Are there any potential safety concerns associated with using this compound?

A2: While the research primarily focuses on the synthetic application of this compound, one study mentions a significant safety concern. [] explicitly labels this compound as a "potential explosive." This highlights the importance of handling this compound with extreme caution and adhering to appropriate safety protocols in a laboratory setting.

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